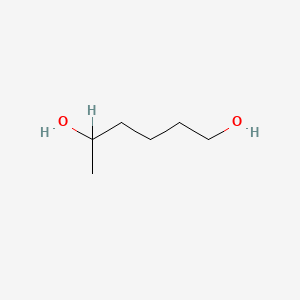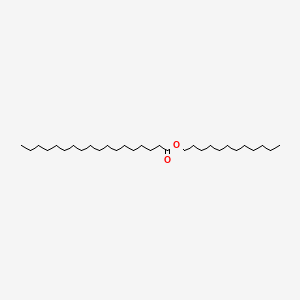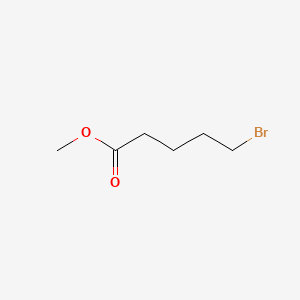
Ethyl-1-cyanocyclobutankarboxylat
Übersicht
Beschreibung
Ethyl 1-cyanocyclobutanecarboxylate is a chemical compound with the molecular formula C8H11NO2 . It has a molecular weight of 153.18 .
Molecular Structure Analysis
The molecular structure of Ethyl 1-cyanocyclobutanecarboxylate consists of 8 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms .Physical And Chemical Properties Analysis
Ethyl 1-cyanocyclobutanecarboxylate is a colorless to yellow liquid . It is stored at room temperature .Wissenschaftliche Forschungsanwendungen
Pharmazeutische Synthese
Ethyl-1-cyanocyclobutankarboxylat ist ein vielseitiges Zwischenprodukt in der pharmazeutischen Synthese. Seine Struktur ermöglicht die Einführung der Cyanogruppe in komplexe Moleküle, die weiter in eine Vielzahl von funktionellen Gruppen umgewandelt werden können, die für die Medikamentenentwicklung unerlässlich sind . Diese Verbindung ist besonders nützlich bei der Synthese von Gamma-Lactamen, die Kernstrukturen in vielen biologisch aktiven Verbindungen sind.
Organische Synthese
In der organischen Chemie dient this compound als Baustein für die Synthese komplexerer organischer Verbindungen. Es wird in Kohlenstoff-Kohlenstoff-Bindungsbildungsreaktionen verwendet und kann als Vorläufer für die Synthese cyclischer Verbindungen mit möglichen Anwendungen in der Materialwissenschaft und Industriechemie dienen .
Materialwissenschaft
Die Cyanogruppe von this compound kann mit verschiedenen Materialien interagieren, wodurch sich deren Eigenschaften möglicherweise ändern. Diese Wechselwirkung ist wertvoll bei der Entwicklung neuer Materialien mit verbesserten Eigenschaften wie erhöhter thermischer Stabilität oder verbesserter mechanischer Festigkeit .
Landwirtschaftliche Chemie
Obwohl direkte Anwendungen in der Landwirtschaft nicht weit verbreitet sind, ist die Rolle von this compound bei der Synthese von Agrochemikalien von Interesse. Es könnte verwendet werden, um neuartige Verbindungen zu erzeugen, die als Pestizide oder Herbizide dienen und zur Entwicklung effizienterer und umweltfreundlicherer landwirtschaftlicher Praktiken beitragen .
Chemische Forschung
Diese Verbindung ist in der chemischen Forschung von Bedeutung, wo sie zur Untersuchung von Reaktionsmechanismen und zur Entwicklung neuer synthetischer Methoden verwendet wird. Ihr einzigartiges Reaktivitätsprofil macht sie zu einem exzellenten Kandidaten für die Erforschung neuer chemischer Transformationen .
Industrielle Anwendungen
This compound hat potenzielle industrielle Anwendungen, insbesondere bei der Synthese von Spezialchemikalien. Seine Fähigkeit, verschiedene Derivate zu bilden, macht es zu einer wertvollen Verbindung bei der Herstellung von Farbstoffen, Duftstoffen und anderen Feinchemikalien .
Analytische Chemie
In der analytischen Chemie kann this compound als Standard oder Reagenz in verschiedenen spektroskopischen und chromatographischen Verfahren verwendet werden. Seine wohldefinierte Struktur und Eigenschaften erleichtern die genaue Analyse komplexer Gemische .
Umweltwissenschaften
Schließlich sollte die potenzielle Verwendung der Verbindung in den Umweltwissenschaften nicht übersehen werden. Sie könnte eine Rolle bei der Synthese von Verbindungen spielen, die für die Sanierung der Umwelt entwickelt wurden, wie z. B. Materialien, die Schadstoffe einfangen, oder Katalysatoren, die giftige Stoffe abbauen .
Safety and Hazards
Eigenschaften
IUPAC Name |
ethyl 1-cyanocyclobutane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-2-11-7(10)8(6-9)4-3-5-8/h2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPAQDMAYKQBDLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCC1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00298268 | |
| Record name | ethyl 1-cyanocyclobutanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00298268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
28246-87-9 | |
| Record name | 28246-87-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122101 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ethyl 1-cyanocyclobutanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00298268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 1-cyanocyclobutane-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


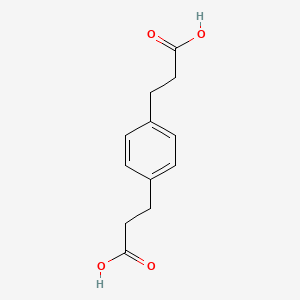
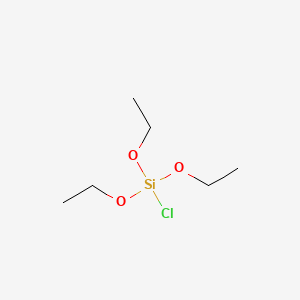
![Phenol, 2-amino-4-[[2-(sulfooxy)ethyl]sulfonyl]-](/img/structure/B1582505.png)

